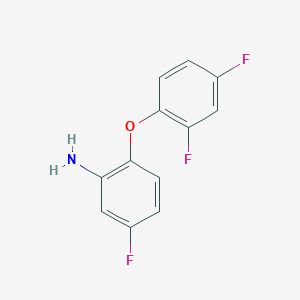

4-(3,4-Dimethylphenoxy)-3-(trifluoromethyl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

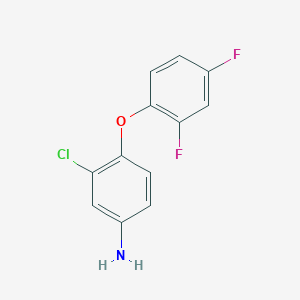

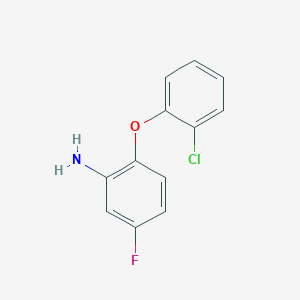

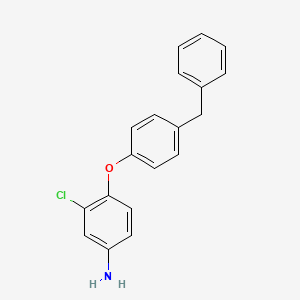

The compound "4-(3,4-Dimethylphenoxy)-3-(trifluoromethyl)aniline" is a structurally complex molecule that incorporates both trifluoromethyl and dimethylphenoxy substituents on an aniline framework. The presence of these groups suggests that the compound could exhibit unique physical, chemical, and potentially biological properties, making it of interest in various fields such as pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

The synthesis of related trifluoromethoxy-substituted anilines typically involves metalation as a key step, where hydrogen/lithium permutation occurs with varying site selectivity based on the N-protective group used . For instance, the synthesis of ortho-trifluoromethoxylated aniline derivatives can be achieved using Togni reagent II, demonstrating the versatility of such methods in producing a broad spectrum of aniline derivatives . Additionally, the synthesis of 4-trifluoromethoxyaniline derivatives has been reported, which could provide insights into the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of trifluoromethyl aniline derivatives has been studied using experimental and theoretical vibrational analysis, revealing the effects of substituents on the aniline structure . The conformational study of a related complex, (\eta^6-(4-(trifluoromethoxy)aniline)tricarbonylchromium), indicates that the trifluoromethoxy group tends to adopt a nearly perpendicular orientation to the arene ring, which could be relevant to the molecular structure of "4-(3,4-Dimethylphenoxy)-3-(trifluoromethyl)aniline" .

Chemical Reactions Analysis

The reactivity of anilines with trifluoromethyl groups can be influenced by the presence of other functional groups. For example, selective trifluoroacetylation of anilines has been achieved using ethyl trifluoroacetate in the presence of a catalyst . This suggests that the compound may also participate in selective reactions due to the presence of the trifluoromethyl group.

Physical and Chemical Properties Analysis

Trifluoromethyl and trifluoromethoxy groups can significantly impact the physical properties of aniline derivatives. For instance, liquid crystalline properties have been observed in derivatives bearing these groups, with the trifluoromethoxy derivatives exhibiting high orientational order in the smectic A phase . The synthesis of dendrimers incorporating 4-(n-octyloxy)aniline as a peripheral unit has also been reported, which could be related to the self-assembly and mesogenic properties of the compound .

Aplicaciones Científicas De Investigación

Liquid Crystalline Properties : A study by Miyajima et al. (1995) focused on derivatives of 4-substituted benzylidene aniline, which include compounds similar to 4-(3,4-Dimethylphenoxy)-3-(trifluoromethyl)aniline. They found that these derivatives exhibit stable smectic and nematic phases, important for liquid crystalline applications. The study highlighted the effects of trifluoromethylation on liquid crystalline properties (Miyajima et al., 1995).

Synthesis and Redox Properties : Ito et al. (2002) conducted a study on all-para-brominated poly(N-phenyl-m-aniline)s, which are related to the compound . They explored the synthesis, crystal structures, and redox properties, confirming the compounds can be oxidized into dications with triplet spin-multiplicity (Ito et al., 2002).

Ortho-effect in Aniline Derivatives : Grocock et al. (1971) discussed the synthesis challenges and properties of 2-amino-benzylidyne trifluoride, a compound similar to 4-(3,4-Dimethylphenoxy)-3-(trifluoromethyl)aniline. They examined factors like steric effects and hydrogen bonding, contributing to the understanding of aniline derivatives (Grocock et al., 1971).

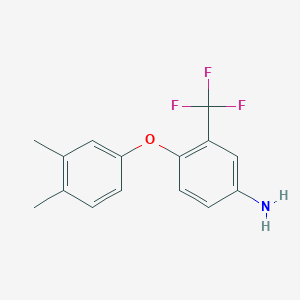

Dendrimer Synthesis and Structure : Morar et al. (2018) explored the use of 4-(n-octyloxy)aniline in the synthesis of novel dendritic melamines, which are structurally related to 4-(3,4-Dimethylphenoxy)-3-(trifluoromethyl)aniline. This research is significant for the development of new organic materials with potential applications in nanotechnology and materials science (Morar et al., 2018).

Potential NLO Materials : Revathi et al. (2017) investigated the vibrational analysis of compounds including 4-chloro-3-(trifluoromethyl)aniline, which are structurally akin to the compound . Their research contributes to the understanding of the electronic and structural properties of aniline derivatives, potentially useful in nonlinear optics (NLO) applications (Revathi et al., 2017).

Propiedades

IUPAC Name |

4-(3,4-dimethylphenoxy)-3-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3NO/c1-9-3-5-12(7-10(9)2)20-14-6-4-11(19)8-13(14)15(16,17)18/h3-8H,19H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKZZCCOJDAYAQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC2=C(C=C(C=C2)N)C(F)(F)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-Dimethylphenoxy)-3-(trifluoromethyl)aniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

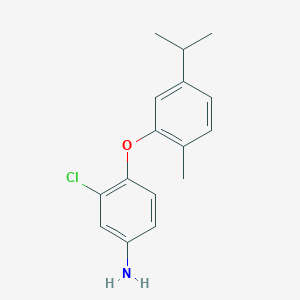

![4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine](/img/structure/B1329083.png)

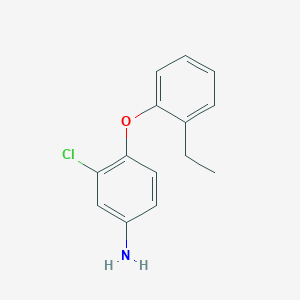

![Methyl 2-[4-(4-amino-2-chlorophenoxy)phenyl]-acetate](/img/structure/B1329091.png)